molecular formula C7H8IN3 B14664190 1-(4-Iodophenyl)-3-methyltriazene CAS No. 40643-37-6

1-(4-Iodophenyl)-3-methyltriazene

Cat. No.: B14664190
CAS No.: 40643-37-6
M. Wt: 261.06 g/mol
InChI Key: NUNUQSLVNRPSQB-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-methyltriazene is an organoiodine triazene derivative characterized by a triazene core (-N=N-N-) linked to a 4-iodophenyl group and a methyl substituent. Triazenes are versatile compounds with applications in medicinal chemistry, particularly as anticancer agents, due to their ability to alkylate DNA under physiological conditions . The iodine atom in the 4-position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which influence reactivity, stability, and biological activity.

Properties

CAS No.

40643-37-6

Molecular Formula

C7H8IN3

Molecular Weight

261.06 g/mol

IUPAC Name

4-iodo-N-(methyldiazenyl)aniline

InChI

InChI=1S/C7H8IN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10)

InChI Key

NUNUQSLVNRPSQB-UHFFFAOYSA-N

Canonical SMILES

CN=NNC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-3-methyltriazene typically involves the reaction of 4-iodoaniline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazene compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-3-methyltriazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazene moiety into amines.

    Substitution: The iodophenyl group can participate in substitution reactions, such as halogen exchange or coupling reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of catalysts like palladium in coupling reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Production of amines.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Iodophenyl)-3-methyltriazene finds applications in several scientific domains:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-methyltriazene involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromo and chloro derivatives exhibit higher synthetic yields (24–35%) compared to iodinated analogues, likely due to iodine’s larger atomic radius complicating reaction kinetics .
  • Electronic Properties : The electron-withdrawing iodine in this compound may enhance stability but reduce nucleophilicity compared to methyl-substituted triazenes .

Physicochemical Properties

  • Molecular Weight and Polarity : The iodine atom significantly increases molecular weight (289.11 g/mol vs. 177.22 g/mol for methyl-substituted triazenes), impacting solubility and bioavailability .
  • Thermal Stability : While melting points for this compound are unavailable, related iodophenyl compounds, such as 3,5-difluoro-4-iodoaniline, exhibit melting points of 104–107°C, indicating moderate thermal stability influenced by halogen bonding .

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